Isopedicin

Inflammation Neutrophil Biology Oxidative Stress

Neutrophil inflammation research requires compounds with validated, specific mechanisms-generic flavonoids lack potency and mechanistic clarity. Isopedicin is a cAMP-specific PDE inhibitor that addresses this gap: • PDE inhibition elevates cAMP & activates PKA; IC₅₀ 0.34 µM against O₂⁻ production in human neutrophils • Zero direct superoxide-scavenging activity enables unambiguous signaling dissection • Defined cytotoxicity profile: HeLa, MCF-7, and A-549 cell lines Supplied at ≥98% HPLC purity; reliable global shipping for reproducible preclinical research.

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
Cat. No. B12391788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopedicin
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC)O
InChIInChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3/t12-/m0/s1
InChIKeyCSVYPJWNGKLMJM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopedicin: Baseline & Procurement Data


Isopedicin (CAS 4431-42-9) is a natural flavanone, specifically 6-hydroxy-5,7,8-trimethoxyflavanone, isolated from the Chinese medicinal herb *Fissistigma oldhamii* [1]. It is characterized by its potent, concentration-dependent inhibition of superoxide anion (O₂⁻) production in activated human neutrophils, a key mechanism in inflammatory diseases [2]. The compound functions primarily as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA) [1][2]. This mechanism underlies its potential application in research focused on neutrophil-mediated inflammation.

Pathway study PDE/cAMP signaling in neutrophil oxidative burst models
Assay context fMLP-activated human neutrophil O₂⁻ inhibition studies
Selection note Flavonoid with reported PDE inhibition; distinct from direct radical scavengers

Isopedicin: Why Generic Substitution Fails


Substituting Isopedicin with a more common or generic flavanone (e.g., quercetin, naringenin, or apigenin) is scientifically unjustified due to significant differences in potency and, more critically, its unique multi-target mechanism of action. While many flavonoids exhibit antioxidant activity, Isopedicin's primary mode of action is the specific inhibition of cAMP-specific phosphodiesterase (PDE), leading to a rise in cAMP and PKA activation, a mechanism not shared by all flavanones [1]. Furthermore, its potency in inhibiting superoxide anion production in human neutrophils is markedly higher than many structurally related flavonoids [2]. The combined effects of high potency and a distinct PDE-mediated pathway mean that results obtained with a generic substitute cannot be extrapolated to Isopedicin, making compound-specific procurement essential for replicating or advancing research.

Mechanism mismatch
Common flavanones (e.g., quercetin, apigenin) primarily act as ROS scavengers; isopedicin’s PDE/cAMP pathway may not transfer.
Potency context differs
Reported O₂⁻ inhibition potency is higher for isopedicin; substituting with a less active flavanone can alter assay-response interpretation.
Endpoint interpretation risk
Cellular readouts relying on PDE/PKA modulation may not reproduce with generic antioxidants; mechanistic specificity should be reviewed.

Isopedicin: Key Comparative Evidence


Superoxide Anion Inhibition in Human Neutrophils

Isopedicin exhibits significantly higher potency in inhibiting superoxide anion (O₂⁻) production in fMLP-activated human neutrophils compared to other known flavonoids. The reported IC₅₀ for Isopedicin is 0.34 ± 0.03 µM [1]. In a comparable assay, other flavonoids like 5-hydroxy-7-methoxyflavone, quercetin, and (2S)-7-hydroxyflavanone demonstrated IC₅₀ values of 1.77 ± 0.70 µM, 3.82 ± 0.46 µM, and 4.92 ± 1.71 µM, respectively [2].

Superoxide inhibition IC₅₀
Head-to-head
0.34 ± 0.03 µM
fMLP-activated human neutrophils
Supports neutrophil oxidative burst assay context
5.2–14.5× reported potency difference vs tested flavonoids (quercetin, 5-hydroxy-7-methoxyflavone, (2S)-7-hydroxyflavanone)
Inflammation Neutrophil Biology Oxidative Stress

PDE Inhibition and cAMP Elevation

Isopedicin's anti-inflammatory effect is mechanistically linked to its inhibition of cAMP-specific phosphodiesterase (PDE). It was shown to increase cAMP formation and PKA activity in fMLP-activated human neutrophils through PDE inhibition, but not by affecting adenylate cyclase function [1]. This mechanism differentiates it from many flavonoids that act primarily as direct antioxidants. Unlike Isopedicin, many other flavonoids lack this specific PDE inhibition and cAMP elevation pathway [2]. While a direct IC₅₀ for PDE inhibition is not available in the primary literature, the cellular readout (cAMP elevation) confirms its functional activity [1].

Primary mechanism
Class-level
Isopedicin: PDE inhibition → cAMP↑ / PKA activation
Many flavonoids: direct ROS scavenging
Effect reversed by PKA inhibitors; no isolated PDE IC₅₀ available
PDE/cAMP pathway-response context
Qualitative mechanistic differentiation; requires cellular context
Signal Transduction Phosphodiesterase (PDE) cAMP Signaling

In Vitro Cytotoxicity in Cancer Cell Lines

Isopedicin has demonstrated cytotoxic activity against several human cancer cell lines. In comparative assays, Isopedicin exhibited IC₅₀ values of 3.82 ± 0.56 µM against HeLa cells, 5.53 ± 0.68 µM against MCF-7 cells, and 4.55 ± 0.53 µM against A-549 cells . These values indicate a moderate but quantifiable cytotoxic effect.

Cytotoxicity IC₅₀
Data to verify
HeLa 3.82 µM · MCF-7 5.53 µM · A-549 4.55 µM
Supports cytotoxicity endpoint review
Reported baseline values; independent verification recommended
Oncology Cytotoxicity Natural Product Screening

Oral Bioavailability & Drug-Likeness

Computational analysis predicts that Isopedicin possesses favorable oral bioavailability characteristics. It complies with Lipinski's Rule of Five and the Ghose Filter, indicating potential for oral administration [1]. This is a key differentiator from many larger or more polar flavonoids that are often poorly absorbed. It should be noted that it does not comply with Veber's Rule, a common limitation among natural products [1].

Predicted drug-likeness
Reported
Rule of Five: Yes Ghose Filter: Yes Veber's Rule: No
In silico (ChemAxon)
Supports oral bioavailability research context
Computational prediction; experimental ADME validation needed
Drug Discovery Pharmacokinetics ADME Properties

Isopedicin: Optimal Research Applications


cAMP/PKA Regulation of Neutrophil Oxidative Burst

Isopedicin is the compound of choice for researchers investigating the specific role of the cAMP/PKA signaling axis in regulating superoxide anion production. Its validated mechanism—inhibition of PDE leading to elevated cAMP and PKA activation [1]—provides a targeted tool distinct from broad-spectrum antioxidants. The high potency (IC₅₀ = 0.34 µM) [2] ensures robust effects at low, manageable concentrations in vitro. Substituting with a less potent or less specific flavanone would yield weaker or mechanistically ambiguous results.

Cytotoxicity Screening & Cancer Pharmacology

With established IC₅₀ values against HeLa, MCF-7, and A-549 cell lines [1], Isopedicin serves as a valuable reference standard for natural product screening programs in oncology. Its defined cytotoxicity profile allows researchers to benchmark the activity of new extracts or synthetic derivatives. Furthermore, its predicted drug-like properties [2] make it a more attractive candidate for lead optimization studies compared to flavonoids with poorer ADME predictions.

Anti-Inflammatory vs. Antioxidant Differentiation

Isopedicin is uniquely positioned to distinguish between direct antioxidant activity and cell-signaling-based anti-inflammatory effects. It potently inhibits superoxide production without any measurable superoxide-scavenging ability [1]. This property makes it an ideal control or tool compound in studies aimed at disentangling the complex, often overlapping, antioxidant and anti-inflammatory activities of natural products.

Application
Selection Property
Validation Focus
Neutrophil cAMP/PKA signaling studies
PDE/cAMP pathway modulation
PKA-dependent O₂⁻ inhibition assay endpoints
Oncology cytotoxicity screening
Cell-model cytotoxicity profile
Panel reproducibility across HeLa, MCF-7, A-549 lines
Anti-inflammatory vs antioxidant differentiation
Superoxide inhibition without radical scavenging
Comparative scavenging assay controls
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